
DPC423
Descripción general
Descripción
Aplicaciones Científicas De Investigación
DPC 423 se ha estudiado ampliamente por sus propiedades anticoagulantes. Ha demostrado eficacia en la duplicación del tiempo de protrombina, el tiempo de tromboplastina parcial activado y el tiempo de coagulación Heptest en plasma humano . En modelos animales, DPC 423 demostró una actividad antitrombótica efectiva con buenos perfiles farmacocinéticos . Sus aplicaciones se extienden al tratamiento y la prevención de trastornos trombóticos, incluida la trombosis venosa profunda, la embolia pulmonar y la prevención del accidente cerebrovascular en pacientes con fibrilación auricular no valvular .
Mecanismo De Acción
DPC 423 ejerce sus efectos inhibiendo selectivamente el factor Xa de la coagulación humana . El factor Xa juega un papel crucial en la cascada de coagulación de la sangre al convertir la protrombina en trombina, lo que luego conduce a la formación de coágulos de fibrina . Al inhibir el factor Xa, DPC 423 previene eficazmente la formación de trombina y la formación posterior de coágulos . Esta inhibición selectiva se logra a través de la alta afinidad de unión del compuesto al factor Xa, con una constante de disociación (Ki) de 0,15 nanomolar .
Análisis Bioquímico
Biochemical Properties
DPC423 interacts with human coagulation factor Xa, exhibiting a Ki of 0.15 nM . It also interacts with other biomolecules such as trypsin, thrombin, plasma kallikrein, activated protein C, factor IXa, factor VIIa, chymotrypsin, urokinase, plasmin, tissue plasminogen activator, and complement factor I, albeit with much higher Ki values . These interactions underline the role of this compound in biochemical reactions, particularly those related to coagulation.
Cellular Effects
In vitro, this compound produces anticoagulant effects in human plasma, doubling prothrombin time, activated partial thromboplastin time, and Heptest clotting time at certain concentrations . This indicates that this compound influences cell function, particularly in terms of cell signaling pathways and cellular metabolism related to coagulation.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of human coagulation factor Xa . This inhibition is likely to be the main mechanism of action for this compound’s antithrombotic effect .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a good pharmacokinetic profile with an oral bioavailability of 57%, a plasma clearance of 0.24 L kg h, and a plasma half-life of 7.5 h . This suggests that this compound is stable and does not degrade quickly, making it suitable for long-term studies.
Dosage Effects in Animal Models
In animal models of arteriovenous shunt thrombosis, this compound was an effective antithrombotic agent with an IC50 of 150 and 470 nM, respectively . This suggests that the effects of this compound can vary with different dosages, and that it may have toxic or adverse effects at high doses.
Transport and Distribution
Given its oral bioavailability and plasma clearance rate, it can be inferred that this compound is likely transported and distributed effectively within the body .
Métodos De Preparación
La síntesis de DPC 423 implica varios pasos. Un método incluye la condensación de meta-bromofenilhidrazina con 1,1,1-trifluoro-2,4-pentanodiona para formar una mezcla de pirazoles . La hidrólisis del intermedio con hidróxido de litio en tetrahidrofurano y agua produce el ácido carboxílico correspondiente, que luego se hace reaccionar con cloruro de oxalilo en diclorometano para producir el cloruro de acilo . Este cloruro de acilo se hace reaccionar posteriormente con la amina adecuada para formar DPC 423 .
Análisis De Reacciones Químicas
DPC 423 se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en la molécula.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución . Los principales productos formados dependen de las condiciones específicas de la reacción y los reactivos utilizados.
Comparación Con Compuestos Similares
DPC 423 se compara con otros inhibidores del factor Xa como apixaban, rivaroxaban, edoxaban y betrixaban . Si bien todos estos compuestos comparten el mismo objetivo, DPC 423 es único debido a su alta potencia, selectividad y biodisponibilidad oral . Además, DPC 423 ha mostrado un perfil farmacocinético favorable con una larga vida media plasmática, lo que lo convierte en un candidato prometedor para el desarrollo clínico .
Compuestos similares incluyen:
Apixaban: Otro inhibidor del factor Xa con alta potencia y selectividad.
Rivaroxaban: Conocido por su uso en la prevención y el tratamiento de trastornos tromboembólicos.
Edoxaban: Utilizado para la prevención del accidente cerebrovascular en pacientes con fibrilación auricular.
Betrixaban: Utilizado principalmente para la prevención de la tromboembolia venosa.
DPC 423 destaca por su estructura química y propiedades farmacocinéticas únicas, lo que lo convierte en una adición valiosa a la clase de inhibidores del factor Xa .
Actividad Biológica
The compound 2-[3-(aminomethyl)phenyl]-N-[2-fluoro-4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide; hydrochloride is a complex organic molecule notable for its diverse biological activities. With a molecular formula of and a molecular weight of approximately 532.51 g/mol, this compound has garnered attention in pharmaceutical research for its potential therapeutic applications, particularly in antimicrobial and anticancer activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against antibiotic-resistant Gram-positive bacteria. For example, derivatives have been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, effectively disrupting biofilm formation, which is a critical factor in bacterial virulence .
The selectivity of these compounds is noteworthy; they demonstrate low toxicity to human embryonic kidney cells, with selectivity factors exceeding 20, indicating a favorable therapeutic index . The most potent derivatives have shown effectiveness against various resistant strains, including those resistant to vancomycin and oxacillin, suggesting a broad-spectrum potential against multi-drug resistant pathogens .
The mechanism through which this compound exerts its antimicrobial effects involves inhibition of macromolecular synthesis within bacterial cells. This suggests that it may target fundamental processes such as cell wall synthesis or protein synthesis, leading to cell death or growth inhibition . Further pharmacological studies are essential to elucidate the precise biological pathways influenced by this compound.
Anticancer Activity
In addition to its antimicrobial properties, preliminary research indicates potential anticancer activity . Pyrazole derivatives have been investigated for their ability to modulate signaling pathways involved in cancer cell proliferation and survival. Specific interactions with receptor tyrosine kinases (RTKs), such as c-Kit and c-Fms, have been documented, suggesting that this compound may play a role in inhibiting tumor growth through targeted signaling disruption .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of specific functional groups—such as the trifluoromethyl and sulfonyl moieties—has been linked to enhanced potency against bacterial strains and cancer cells. Comparative analyses with structurally similar compounds reveal that modifications in substituents can significantly impact biological efficacy .
Compound Name | Key Features | Biological Activity |
---|---|---|
1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)biphenyl-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | Similar pyrazole core | Antimicrobial activity |
N-[4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide | Contains methylsulfonyl group | Potential anticancer activity |
1-(6-chloro-5-methylpyridin-3-yl)sulfonyl-5-phenylpyrrole-3-carbaldehyde | Different heterocyclic framework | Varies in target specificity |
Study on Antimicrobial Efficacy
A study published in Medicinal Chemistry demonstrated that certain pyrazole derivatives could eradicate preformed biofilms more effectively than traditional antibiotics like vancomycin. This finding underscores the potential of these compounds in treating infections caused by resistant bacterial strains .
Research on Cancer Cell Lines
In vitro studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. The specific mechanisms include modulation of apoptosis pathways and inhibition of key signaling molecules involved in tumor growth . Such findings warrant further exploration into clinical applications for cancer therapy.
Propiedades
IUPAC Name |
2-[3-(aminomethyl)phenyl]-N-[2-fluoro-4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F4N4O3S.ClH/c1-37(35,36)22-8-3-2-7-18(22)16-9-10-20(19(26)12-16)31-24(34)21-13-23(25(27,28)29)32-33(21)17-6-4-5-15(11-17)14-30;/h2-13H,14,30H2,1H3,(H,31,34);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBVKRYJJZQKGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClF4N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292135-59-2 | |
Record name | DPC-423 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292135592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DPC-423 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XLJ2DL48G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.